molecular formula C21H14ClFN4O3 B2677211 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 1105214-80-9

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2677211
CAS No.: 1105214-80-9
M. Wt: 424.82
InChI Key: ZPMYZCQLLRICCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring three distinct structural motifs:

  • 1,2,4-Oxadiazole ring: Substituted at position 3 with a 4-chlorophenyl group. The oxadiazole moiety is known for enhancing metabolic stability and bioavailability in medicinal chemistry .
  • 2-Oxopyridin-1(2H)-yl core: A pyridinone ring system substituted at position 3 with the oxadiazole group. Pyridinones are associated with hydrogen-bonding capabilities, influencing solubility and target binding .

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O3/c22-14-5-3-13(4-6-14)19-25-20(30-26-19)17-2-1-11-27(21(17)29)12-18(28)24-16-9-7-15(23)8-10-16/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMYZCQLLRICCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide represents a class of chemical entities with potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}, with a molecular weight of approximately 426.9 g/mol. The structure features a pyridine ring fused with an oxadiazole moiety, which is known for its biological significance.

PropertyValue
Molecular Weight426.9 g/mol
LogP4.134
Water Solubility (LogSw)-4.56
Polar Surface Area65.82 Ų
pKa (acid dissociation)12.35

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that derivatives similar to the target compound show cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways involving Bcl-2 family proteins and caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effectiveness in inhibiting bacterial growth, which is crucial for developing new antibiotics .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The presence of the oxadiazole ring enhances binding affinity to the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts .

Case Study 1: Anticancer Efficacy

In a study conducted by Evren et al., several derivatives of oxadiazole were tested for anticancer activity against human cancer cell lines. One derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating enhanced potency .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial efficacy of compounds similar to the target structure. The results indicated that certain modifications to the phenyl ring improved antimicrobial activity significantly, with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of pro-apoptotic pathways leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Competitive inhibition of AChE, resulting in elevated acetylcholine levels.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs from the evidence, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Target : 2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide C22H15ClFN3O3 423.83 - 4-Fluorophenyl (acetamide)
- 4-Chlorophenyl (oxadiazole)
Oxadiazole-pyridinone scaffold; no alkyl groups on pyridinone ring
Analog 1 (): 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide C27H25ClN4O3 501.97 - 4-Isopropylphenyl (acetamide)
- 4,6-Dimethyl (pyridinone)
Additional methyl groups on pyridinone; bulkier isopropyl group increases lipophilicity
Analog 2 (): 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide C22H14Cl2F3N5OS 544.35 - 1,2,4-Triazole with sulfanyl group
- 2-Chloro-5-(trifluoromethyl)phenyl
Triazole replaces oxadiazole; trifluoromethyl enhances electronegativity
Analog 3 (): N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate C19H20FN3O2S·2H2O 417.47 - Methylsulfinyl-imidazole
- 4-Fluorophenyl (imidazole)
Imidazole core with sulfoxide; dihydrate form impacts crystallinity

Key Observations:

Substituent Effects: Analog 1’s 4-isopropylphenyl and pyridinone methyl groups likely increase lipophilicity compared to the target’s fluorophenyl and unsubstituted pyridinone . Analog 3’s imidazole-sulfoxide moiety and dihydrate form suggest distinct solubility and stability profiles .

Molecular Weight Trends :
The target compound (423.83 g/mol) is smaller than Analog 1 (501.97 g/mol) and Analog 2 (544.35 g/mol), which may influence pharmacokinetic properties like absorption and distribution.

Research Findings and Structural Analysis

While the evidence lacks explicit biological data, structural insights can be inferred:

  • Crystallographic Methods : SHELX software () is widely used for refining crystal structures of such compounds, enabling precise determination of bond lengths, angles, and conformational preferences .
  • Electronic Properties : The 4-fluorophenyl group in the target compound may enhance dipole interactions compared to Analog 1’s isopropylphenyl, which prioritizes hydrophobic interactions .
  • Metabolic Stability : The oxadiazole ring in the target and Analog 1 is less prone to oxidative metabolism than Analog 3’s imidazole-sulfoxide system .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical intermediates?

The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

  • Step 1 : Condensation of 4-chlorobenzoyl chloride with hydroxylamine to form the 1,2,4-oxadiazole ring.
  • Step 2 : Functionalization of the pyridone ring via nucleophilic substitution, followed by coupling with an acetamide derivative bearing the 4-fluorophenyl group.
    Key intermediates include the 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and the 2-oxopyridine precursor. Reaction monitoring via ¹H/¹³C NMR and HPLC is critical to confirm intermediate purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • X-ray crystallography (e.g., monoclinic space group Cc, β = 91.5°, Z = 4) confirms the molecular geometry and hydrogen-bonding networks .
  • Spectroscopy :
    • FT-IR for oxadiazole (C=N stretch ~1600 cm⁻¹) and amide (N-H ~3300 cm⁻¹) groups.
    • ¹H NMR for pyridone ring protons (δ 6.8–7.2 ppm) and fluorophenyl signals (δ 7.3–7.6 ppm) .
  • Mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 448.48 for C₂₄H₁₈F₂N₄OS) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Screen against kinases or proteases linked to the oxadiazole/pharmacophore target (e.g., COX-2, EGFR).
  • Solubility and stability : Assess in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in oxadiazole formation .
  • Solvent optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for pyridone-acetamide coupling .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Chlorophenyl vs. fluorophenyl : Chlorine enhances electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets. Fluorine improves metabolic stability via reduced CYP450 interactions.
  • Oxadiazole ring substitution : Replacing the 1,2,4-oxadiazole with 1,3,4-thiadiazole alters π-π stacking interactions, as shown in related analogs .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. How can data contradictions in biological activity be resolved?

  • Dose-response validation : Repeat assays with stricter controls (e.g., triplicate measurements, Z’-factor >0.5).
  • Metabolite profiling : Use LC-MS to identify degradation products that may confound activity results.
  • Structural analogs : Compare with derivatives (e.g., 4-bromophenyl or methoxyphenyl variants) to isolate pharmacophore contributions .

Q. What strategies address poor aqueous solubility for in vivo studies?

  • Salt formation : React with HCl or sodium bicarbonate to improve solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for enhanced bioavailability.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety .

Methodological Notes

  • Contradictory data : Cross-validate crystallographic data (e.g., unit cell parameters) with computational geometry optimization (DFT at B3LYP/6-31G* level) .
  • Biological assay pitfalls : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO <0.1% v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.